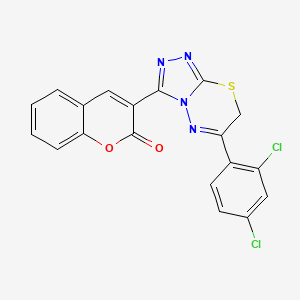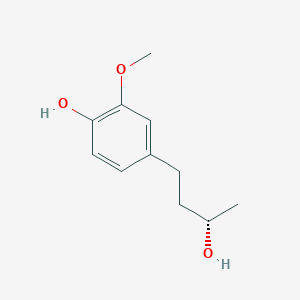
Zingerol, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zingerol, (S)-: is a chiral compound derived from ginger (Zingiber officinale). It is one of the major bioactive constituents responsible for the characteristic pungent taste of ginger. Zingerol, (S)- is known for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zingerol, (S)- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion process involves the use of fungi such as Aspergillus flavus, Aspergillus niger, Cunninghamella echinulata, Mucor circinelloides, and Penicillium citrinum. These fungi convert dehydrozingerone to Zingerol, (S)- with high conversion rates and enantiomeric excess .
Industrial Production Methods: Industrial production of Zingerol, (S)- typically involves the extraction of gingerol from ginger rhizomes followed by purification processes. The extraction is optimized using response surface methodology to achieve high yields of gingerol and shogaol, which are then converted to Zingerol, (S)- through chemical or enzymatic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Zingerol, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides
Major Products Formed: The major products formed from these reactions include various derivatives of Zingerol, (S)-, such as shogaol and zingerone, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zingerol, (S)- is used as a precursor for synthesizing various bioactive compounds.
Biology: In biological research, Zingerol, (S)- is investigated for its antioxidant and anti-inflammatory properties. It is used in studies related to cellular protection and immune response modulation .
Medicine: Zingerol, (S)- has shown promise in the treatment of various ailments, including cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for developing therapeutic agents .
Industry: In the food industry, Zingerol, (S)- is used as a natural flavoring agent and preservative. Its antimicrobial properties help in extending the shelf life of food products .
Wirkmechanismus
Zingerol, (S)- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and activator protein-1 (AP-1), which are involved in the inflammatory response. It also inhibits the production of pro-inflammatory cytokines and oxidative stress markers, thereby reducing inflammation and oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Gingerol: The primary phenolic compound in ginger, responsible for its pungent taste and bioactivity.
Shogaol: A dehydrated form of gingerol with enhanced bioactivity.
Zingerone: A breakdown product of gingerol with antioxidant properties
Uniqueness: Zingerol, (S)- is unique due to its chiral nature, which imparts specific biological activities that are distinct from its racemic or other enantiomeric forms. Its high enantiomeric excess and specific bioactivities make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
932042-60-9 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-[(3S)-3-hydroxybutyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
GTLGHKNKLRZSMO-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CCC1=CC(=C(C=C1)O)OC)O |
Kanonische SMILES |
CC(CCC1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



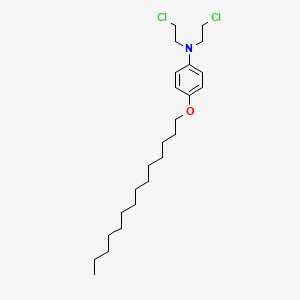
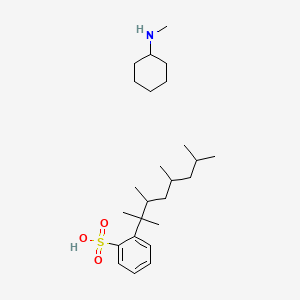
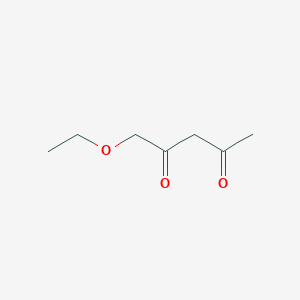

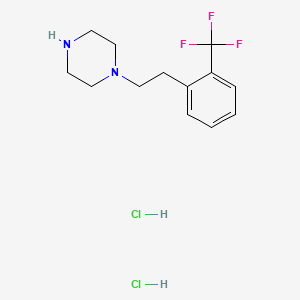
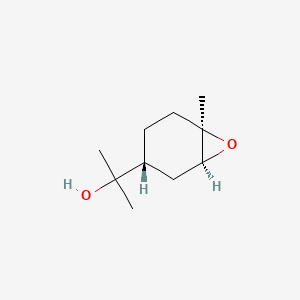
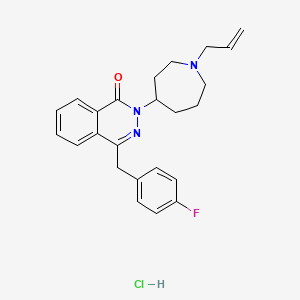

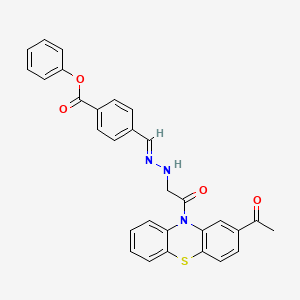
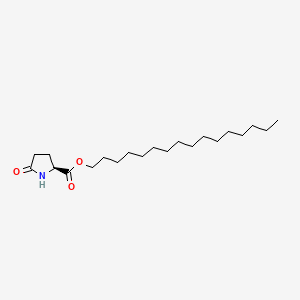
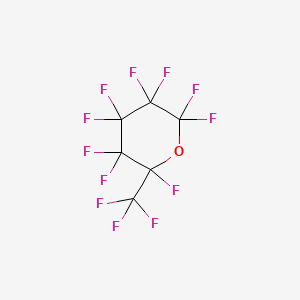
![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
